Product packaging for 5-bromo-N,N-diethylpyridin-2-amine(Cat. No.:CAS No. 1176424-62-6)

5-bromo-N,N-diethylpyridin-2-amine

Cat. No.: B1517443
CAS No.: 1176424-62-6
M. Wt: 229.12 g/mol
InChI Key: AUNKEVOLCMQTEY-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and privileged scaffold in the chemical sciences. ontosight.aichemsrc.com Structurally related to benzene, the nitrogen atom imparts unique properties, including basicity and an ability to engage in hydrogen bonding, which are highly desirable in drug design. bldpharm.comaladdin-e.com Pyridine derivatives are found in numerous natural products, such as vitamins and alkaloids, and form the core of many FDA-approved drugs. google.comgoogle.com

In organic synthesis, the pyridine nucleus is a versatile building block. ontosight.ai Its electronic nature allows for various chemical transformations. Due to the electron-withdrawing effect of the nitrogen atom, the pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene, but it is more susceptible to nucleophilic substitution, especially at the 2- and 4-positions. ontosight.aichemsrc.com This reactivity profile allows chemists to introduce a wide range of functional groups with regioselectivity, making pyridines essential synthons for agrochemicals, pharmaceuticals, and functional materials. ontosight.ai The adaptability of the pyridine scaffold has led to its use in developing potent agents against a multitude of diseases. google.comgoogle.com

Importance of Halogenated and Aminated Pyridine Derivatives in Chemical Sciences

The introduction of halogen atoms and amino groups onto the pyridine scaffold dramatically expands its synthetic utility and biological relevance. Halopyridines are crucial intermediates in synthetic chemistry, where the carbon-halogen bond serves as a handle for a multitude of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. google.comepa.gov These reactions are fundamental for constructing complex molecular architectures from simpler precursors. The position of the halogen atom on the pyridine ring is critical, as it dictates the regioselectivity of subsequent transformations. epa.gov However, direct halogenation of pyridines can be challenging and often requires harsh conditions or specialized reagents to achieve the desired selectivity. epa.gov

Aminopyridines are another critical class of derivatives, prevalent in drug compounds. The amino group can act as a hydrogen bond donor and a basic center, influencing the compound's solubility, crystal packing, and interaction with biological targets. bldpharm.com The synthesis of aminopyridines can be achieved through various methods, including the classic Chichibabin reaction or, more commonly, through nucleophilic substitution of halopyridines. chemsrc.com The combination of a halogen atom and an amine group on the same pyridine ring, as seen in halogenated aminopyridines, creates a bifunctional reagent with significant potential for constructing diverse molecular libraries for drug discovery and materials science.

Academic Research Trajectories for 5-Bromo-N,N-diethylpyridin-2-amine

The academic and industrial research trajectory for this compound is primarily as a specialized building block in the synthesis of complex heterocyclic compounds for medicinal chemistry. Its structure, featuring a bromine atom at the 5-position and a diethylamino group at the 2-position, makes it an ideal precursor for creating more elaborate molecules.

A significant application of this compound is documented in patent literature concerning the development of novel T-type calcium channel blockers. google.comgoogle.com In this context, this compound serves as a key intermediate. The synthesis of the compound itself is achieved through the reaction of 2,5-dibromopyridine (B19318) with diethylamine (B46881). google.com The bromine atom at the 5-position is retained for subsequent chemical modification, likely a metal-catalyzed cross-coupling reaction, to build the final pyrazole-containing target molecule. google.com

This specific application highlights the strategic importance of this compound. The diethylamino group at the 2-position modulates the electronic properties of the pyridine ring and provides a specific steric and electronic profile to the final therapeutic compound, while the bromo group at the 5-position acts as a versatile synthetic handle for introducing further molecular complexity. This trajectory underscores its role not as an end-product with direct biological activity, but as a crucial, well-defined component for the efficient construction of potential new medicines. google.com

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number1176424-62-6
Molecular FormulaC₉H₁₃BrN₂
Molecular Weight229.12 g/mol
AppearanceSolid
SMILESCCN(CC)c1ccc(Br)cn1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13BrN2 B1517443 5-bromo-N,N-diethylpyridin-2-amine CAS No. 1176424-62-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N,N-diethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-3-12(4-2)9-6-5-8(10)7-11-9/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNKEVOLCMQTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653592
Record name 5-Bromo-N,N-diethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176424-62-6
Record name 5-Bromo-N,N-diethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5 Bromo N,n Diethylpyridin 2 Amine

Synthetic Routes to 5-Bromo-N,N-diethylpyridin-2-amine

The construction of this compound is typically approached by first synthesizing a brominated pyridinamine precursor, which is subsequently functionalized with the diethylamino group.

Precursor Synthesis via Regioselective Bromination of Pyridinamines

The critical intermediate for the synthesis is 5-bromo-2-aminopyridine. Its preparation relies on the regioselective bromination of 2-aminopyridine (B139424), a reaction influenced by the directing effects of the amino group on the pyridine (B92270) ring.

The direct bromination of 2-aminopyridine is a well-established method for producing 5-bromo-2-aminopyridine. The amino group at the 2-position activates the pyridine ring towards electrophilic substitution, primarily directing the incoming electrophile to the 5-position.

A common laboratory procedure involves dissolving 2-aminopyridine in acetic acid. The solution is cooled, and a solution of bromine in acetic acid is added dropwise with vigorous stirring. orgsyn.org This method provides the desired 2-amino-5-bromopyridine (B118841) in good yields, although it may be contaminated with a small amount of 2-amino-3,5-dibromopyridine, which can be removed by washing with a hot non-polar solvent like petroleum ether. orgsyn.org The yield of 5-bromo-2-aminopyridine using this process is reported to be between 62% and 67%. orgsyn.org

To circumvent the use of volatile and toxic elemental bromine, alternative brominating agents have been developed. Phenyltrimethylammonium (B184261) tribromide is a solid, stable, and less hazardous reagent for this transformation. The reaction is typically carried out by stirring 2-aminopyridine with phenyltrimethylammonium tribromide in a solvent such as chloroform (B151607) or methylene (B1212753) chloride at temperatures ranging from 20-50°C. google.compatsnap.com This approach offers mild reaction conditions and avoids the formation of significant by-products, with reported yields around 78%. google.compatsnap.com

Table 1: Comparison of Bromination Methods for 2-Aminopyridine

Reagent Solvent Temperature Yield Notes Reference
Bromine (Br₂) Acetic Acid <20°C 62-67% Can produce dibrominated by-products. orgsyn.org

While direct electrophilic bromination is effective for activated substrates like 2-aminopyridine, the halogenation of unactivated or deactivated pyridine rings is challenging due to the ring's electron-deficient nature. chemrxiv.orgchemrxiv.org This has prompted the development of several alternative strategies.

Phosphine-Mediated Halogenation: A modern approach involves the use of specially designed phosphine (B1218219) reagents. In this method, a phosphine is installed at the 4-position of the pyridine ring to form a phosphonium salt. This salt then acts as an electrophilic intermediate that can be displaced by a halide nucleophile, such as LiCl, to yield the 4-halopyridine. chemrxiv.orgnih.govresearchgate.net This strategy is particularly valuable for halogenating a broad range of unactivated pyridines and can be applied in the late-stage functionalization of complex molecules. nih.govresearchgate.net

Halogenation via Zincke Imines: Another innovative strategy involves a temporary ring-opening of the pyridine to form a reactive intermediate. The pyridine is converted into a "Zincke imine," an azatriene intermediate. This transformation changes the electronic properties of the molecule, turning the electron-deficient heterocycle into a series of polarized alkenes that readily undergo regioselective halogenation with reagents like N-halosuccinimides under mild conditions. chemrxiv.orgnih.gov A subsequent ring-closing step regenerates the pyridine ring, now bearing a halogen at the 3-position. chemrxiv.orgnih.gov

Pyridine N-Oxide Activation: The use of pyridine N-oxides is a classic strategy to facilitate electrophilic substitution. The N-oxide group activates the ring, particularly at the 2- and 4-positions. For instance, regioselective bromination of fused pyridine N-oxides at the C2-position can be achieved with high yields using p-toluenesulfonic anhydride as an activator and tetrabutylammonium bromide as the bromine source. tcichemicals.com

Introduction of the N,N-Diethylamino Substituent

Once the 5-bromo-2-aminopyridine precursor is obtained, the next crucial step is the introduction of the N,N-diethylamino group at the 2-position. This can be accomplished through several synthetic routes, including reductive amination or transition metal-catalyzed cross-coupling reactions.

Reductive amination, or reductive alkylation, is a powerful method for forming C-N bonds. wikipedia.orgacsgcipr.org The process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. acsgcipr.org

To synthesize this compound from 5-bromo-2-aminopyridine, the precursor amine would be reacted with two equivalents of an ethylating agent like acetaldehyde. The reaction proceeds through the formation of an imine, followed by reduction and a second alkylation-reduction cycle to yield the tertiary amine.

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly common due to their selectivity in reducing the iminium ion in the presence of the starting carbonyl compound. wikipedia.orgacsgcipr.org Catalytic hydrogenation over platinum, palladium, or nickel catalysts is another effective method. wikipedia.org Milder protocols have also been developed, such as using pyridine-borane in methanol with 4 Å molecular sieves, which serve to both catalyze imine formation and remove the water by-product. sciencemadness.org However, it should be noted that reductive aminations on certain halopyridine systems can be challenging. syr.edu

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Typical Conditions Advantages Reference
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 6-7 Selective for imines over carbonyls. wikipedia.orgacsgcipr.org
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane, Acetic Acid Mild, non-toxic, effective for a wide range of substrates. acsgcipr.org
Catalytic Hydrogenation (H₂, Pd/C) Ethanol, Methanol "Green" method, high atom economy. wikipedia.org

An alternative and highly versatile route to the target compound is through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method directly forms the C-N bond by coupling an aryl halide with an amine.

In this context, 2,5-dibromopyridine (B19318) would serve as the starting material, which is coupled with diethylamine (B46881) in the presence of a palladium or copper catalyst. Palladium-based systems are widely used and typically consist of a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a suitable phosphine ligand, like XantPhos or BINAP. nih.govresearchgate.net A base, such as sodium tert-butoxide or potassium phosphate, is required to facilitate the catalytic cycle. researchgate.netmdpi.com

This approach offers excellent functional group tolerance and allows for the direct and often regioselective formation of the C-N bond under relatively mild conditions. The choice of ligand is critical for the reaction's success, as it influences the catalyst's activity and stability. nih.gov While highly effective, these methods require careful optimization of the catalyst, ligand, base, and solvent for a given substrate combination.

Transition Metal-Catalyzed Amination Reactions
Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and versatile method for forming the C-N bond required in this compound. These reactions typically involve the coupling of an aryl halide (2,5-dibromopyridine) with an amine (diethylamine) in the presence of a palladium catalyst, a phosphine ligand, and a base.

The choice of ligand is critical for the success of the coupling. Bulky, electron-rich biarylphosphine ligands are often employed to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. For instance, catalyst systems based on ligands like tBuBrettPhos have proven effective for the amination of various bromoheterocycles, including those with unprotected NH groups. nih.govnih.gov The mild reaction conditions associated with these methods allow for high functional group tolerance.

Table 1: Representative Conditions for Palladium-Catalyzed Amination This table is illustrative, based on typical conditions for Buchwald-Hartwig amination of bromoheterocycles.

ParameterConditionPurpose
Aryl Halide 2,5-DibromopyridineElectrophile
Amine DiethylamineNucleophile
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Palladium Precursor
Ligand Biarylphosphine (e.g., tBuBrettPhos)Facilitates catalytic cycle
Base NaOtBu or LHMDSAmine deprotonation
Solvent Toluene or DioxaneReaction Medium
Temperature 80-110 °CTo drive reaction
Copper-Mediated Amination Strategies

Copper-catalyzed amination, often referred to as the Ullmann condensation, provides a classical and cost-effective alternative to palladium-based systems. While traditional Ullmann reactions require harsh conditions (high temperatures and stoichiometric copper), modern advancements have led to the development of milder, catalytic protocols. These systems often utilize copper(I) salts, such as CuI or Cu₂O, in combination with a ligand and a base. researchgate.net

This methodology has been successfully applied to the synthesis of various aminopyridine derivatives from their corresponding bromopyridines. researchgate.net For the synthesis of this compound from 2,5-dibromopyridine, a copper(I) catalyst in a solvent like ethylene glycol or DMSO would be employed. The use of ligands such as 1,2-diamines can accelerate the reaction and improve yields. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions with Diethylamine

The direct reaction of 2,5-dibromopyridine with diethylamine via a nucleophilic aromatic substitution (SNAr) mechanism is the most direct synthetic route. The pyridine ring is inherently electron-deficient, which makes it susceptible to attack by nucleophiles, particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. youtube.com The bromine atom at the C2 position is significantly more activated towards substitution than the bromine at the C5 position.

The reaction proceeds through a two-step addition-elimination mechanism. libretexts.orgnih.gov The nucleophile (diethylamine) attacks the C2 carbon, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing nitrogen atom. In the subsequent step, the bromide leaving group is eliminated, and the aromaticity of the ring is restored. Typically, this reaction requires elevated temperatures and may be performed neat or in a high-boiling polar aprotic solvent. In some cases, a strong base is used to promote the reaction. nih.gov

Comparative Analysis of Synthetic Efficiency and Selectivity

Each synthetic methodology offers distinct advantages and disadvantages regarding efficiency, cost, and substrate scope.

MethodAdvantagesDisadvantagesSelectivity
Palladium-Catalyzed Coupling High yields, mild conditions, broad functional group tolerance. nih.govnih.govHigh cost of catalyst and ligands, sensitivity to air and moisture.Excellent regioselectivity for the C2 position due to catalyst control.
Copper-Mediated Amination Lower cost than palladium, readily available catalysts. researchgate.netOften requires higher temperatures than palladium systems, may have narrower substrate scope.Good regioselectivity for the C2 position, though potentially lower than palladium systems.
Nucleophilic Aromatic Substitution (SNAr) Atom-economical, avoids expensive metal catalysts. nih.govRequires harsh conditions (high temperatures), may result in lower yields or side products.High intrinsic regioselectivity for the C2 position due to the electronic properties of the pyridine ring. youtube.com

For large-scale industrial synthesis, the SNAr approach may be preferred due to its simplicity and low cost, provided the required conditions are acceptable and yields are satisfactory. For laboratory-scale synthesis, particularly for complex molecules where functional group preservation is paramount, palladium-catalyzed methods offer the most reliable and versatile option. Copper-mediated amination serves as a practical compromise between the two.

Derivatization and Functionalization Strategies of this compound

The bromine atom at the C5 position of this compound serves as a versatile handle for further molecular elaboration. This allows the compound to be used as a key building block for the synthesis of more complex, substituted pyridine derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center

The C-Br bond at the 5-position is readily activated by transition metal catalysts, most notably palladium, enabling a wide array of cross-coupling reactions.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds. libretexts.org This reaction involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide. mdpi.comresearchgate.net In the case of this compound, the reaction with an aryl- or vinyl-boronic acid allows for the introduction of new carbon-based substituents at the 5-position.

The catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyridine substrate. libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Studies on analogous substrates, such as 5-bromo-2-methylpyridin-3-amine, have demonstrated that these couplings proceed in moderate to good yields with a variety of arylboronic acids, tolerating both electron-donating and electron-withdrawing groups on the coupling partner. mdpi.comresearchgate.net

Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling of 5-Bromo-aminopyridines This table is based on data from analogous compounds like 5-bromo-2-methylpyridin-3-amine. mdpi.comresearchgate.net

ParameterCondition
Substrate This compound
Coupling Partner Arylboronic Acid (Ar-B(OH)₂)
Catalyst Pd(PPh₃)₄
Base K₃PO₄ or K₂CO₃
Solvent 1,4-Dioxane / Water
Temperature 85-95 °C

This reaction provides a robust and efficient pathway to biaryl and other conjugated systems based on the 2-(diethylamino)pyridine scaffold.

Sonogashira Coupling for Alkynylation

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. While specific studies on the Sonogashira coupling of this compound are not extensively documented in the reviewed literature, the general principles of this reaction are well-established for various bromo-pyridyl substrates.

For a related compound, 2-amino-3-bromopyridine, the Sonogashira coupling with various terminal alkynes has been successfully achieved. Optimal conditions were identified as using 2.5 mol% of palladium(II) trifluoroacetate as the catalyst, 5 mol% of triphenylphosphine as the ligand, 5 mol% of copper(I) iodide as a co-catalyst, and triethylamine as the base in dimethylformamide (DMF) at 100°C. These conditions afforded the corresponding 2-amino-3-alkynylpyridines in yields ranging from 72% to 96%. It is plausible that similar conditions could be adapted for the alkynylation of this compound.

A representative, albeit hypothetical, reaction table for the Sonogashira coupling of this compound is presented below, based on typical conditions for similar substrates.

Interactive Data Table: Hypothetical Sonogashira Coupling of this compound

EntryAlkyneCatalyst SystemBaseSolventTemperature (°C)Product
1PhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF1005-(Phenylethynyl)-N,N-diethylpyridin-2-amine
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIi-Pr₂NEtToluene80N,N-Diethyl-5-((trimethylsilyl)ethynyl)pyridin-2-amine
31-HexynePd(OAc)₂ / P(t-Bu)₃ / CuIK₂CO₃Dioxane110N,N-Diethyl-5-(hex-1-yn-1-yl)pyridin-2-amine
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction is instrumental in synthesizing a wide array of arylamines. The reaction's efficiency is highly dependent on the choice of palladium catalyst, phosphine ligand, and base.

A hypothetical data table illustrating potential Buchwald-Hartwig amination reactions of this compound is provided below.

Interactive Data Table: Hypothetical Buchwald-Hartwig Amination of this compound

EntryAminePalladium CatalystLigandBaseSolventTemperature (°C)Product
1MorpholinePd₂(dba)₃XPhosNaOt-BuToluene1004-(2-(Diethylamino)pyridin-5-yl)morpholine
2AnilinePd(OAc)₂BINAPCs₂CO₃Dioxane110N⁵-Phenyl-N²,N²-diethylpyridine-2,5-diamine
3BenzylaminePdCl₂(dppf)K₃PO₄THF80N⁵-Benzyl-N²,N²-diethylpyridine-2,5-diamine
Negishi and Heck Coupling Reactions

Negishi Coupling: This palladium- or nickel-catalyzed reaction involves the coupling of an organozinc compound with an organic halide, providing a powerful tool for the formation of carbon-carbon bonds. The Negishi coupling is known for its high functional group tolerance and stereospecificity. Although specific applications of the Negishi coupling with this compound are not detailed in the available literature, the general reactivity of bromoarenes in such transformations is well-established. The reaction typically proceeds in the presence of a palladium or nickel catalyst with a phosphine ligand.

Heck Coupling: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. A study on the Heck reaction of 5-bromopyridin-2-amine with styrene demonstrated that the desired coupled product could be obtained in good yield. It is anticipated that this compound would undergo similar reactivity.

Below is a hypothetical data table for Negishi and Heck coupling reactions of this compound.

Interactive Data Table: Hypothetical Negishi and Heck Coupling Reactions

Reaction TypeCoupling PartnerCatalystBase/AdditiveSolventTemperature (°C)Product
NegishiPhenylzinc chloridePd(PPh₃)₄-THF655-Phenyl-N,N-diethylpyridin-2-amine
NegishiEthylzinc iodideNiCl₂(dppe)-DMA805-Ethyl-N,N-diethylpyridin-2-amine
HeckStyrenePd(OAc)₂Et₃NDMF120(E)-N,N-Diethyl-5-(2-phenylvinyl)pyridin-2-amine
Heckn-Butyl acrylatePdCl₂(PPh₃)₂K₂CO₃Acetonitrile (B52724)80(E)-Butyl 3-(2-(diethylamino)pyridin-5-yl)acrylate

Transformations Involving the N,N-Diethylamino Moiety

The N,N-diethylamino group at the 2-position of the pyridine ring is a strong electron-donating group, which influences the reactivity of the entire molecule. While specific transformations of this group on this compound are not widely reported, general reactions of N,N-dialkylaminopyridines can be considered.

One potential transformation is N-oxide formation by treatment with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). However, the presence of the electron-donating amino group can also direct electrophilic attack to the pyridine ring itself. Another possibility is the cleavage of the C-N bond under harsh conditions, although this is generally a less common transformation.

Electrophilic and Nucleophilic Functionalization of the Pyridine Ring System

Electrophilic Functionalization: The pyridine ring is generally considered electron-deficient and therefore less reactive towards electrophilic aromatic substitution compared to benzene. However, the presence of the strongly activating N,N-diethylamino group at the 2-position significantly increases the electron density of the ring, particularly at the ortho (position 3) and para (position 5) positions. Since the 5-position is already substituted with bromine, electrophilic attack would be directed primarily to the 3-position. The bromo substituent is a deactivating group but is also ortho, para-directing. The combined directing effects of the amino and bromo groups would likely favor electrophilic substitution at the 3-position. Potential electrophilic substitution reactions could include nitration, halogenation, or Friedel-Crafts reactions, although the conditions would need to be carefully controlled to avoid side reactions.

Nucleophilic Functionalization: Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally favored, especially with an electron-withdrawing group present. In this compound, the bromo group can act as a leaving group. However, the electron-donating N,N-diethylamino group at the 2-position would disfavor nucleophilic attack on the ring. Nucleophilic substitution would be more likely if an electron-withdrawing group were present on the ring to activate it towards attack. A synthesis of 6-bromo-N,N-diethylpyridin-2-amine, an isomer of the title compound, has been reported via the nucleophilic aromatic substitution of diethylamine on 2,6-dibromopyridine. This suggests that under forcing conditions, nucleophilic displacement of the bromine in this compound might be possible, although it would likely be a challenging transformation.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 5-bromo-N,N-diethylpyridin-2-amine, both ¹H and ¹³C NMR would be indispensable.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the two ethyl groups. The aromatic region would likely display three signals corresponding to the protons at the C-3, C-4, and C-6 positions. Their chemical shifts and coupling constants would be influenced by the presence of the bromine atom and the diethylamino group. The ethyl groups would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with their integration values confirming the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum would provide evidence for each unique carbon atom in the molecule. For this compound, nine distinct signals would be anticipated: five for the pyridine ring carbons and four for the two ethyl groups (two methylene and two methyl carbons, which may be equivalent). The chemical shifts of the pyridine carbons would be particularly informative for confirming the substitution pattern.

A hypothetical ¹H NMR data table is presented below based on known effects of similar substituents on a pyridine ring.

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H-68.0 - 8.2d~2.5
H-47.5 - 7.7dd~9.0, 2.5
H-36.4 - 6.6d~9.0
-CH₂-3.4 - 3.6q~7.0
-CH₃-1.1 - 1.3t~7.0

Note: This table is a prediction and not based on experimentally recorded data.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis. For this compound (C₉H₁₃BrN₂), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

The fragmentation pattern in the mass spectrum would likely involve the loss of an ethyl group, followed by other characteristic fragmentations of the pyridine ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching vibrations of the pyridine ring, and C-N stretching of the diethylamino group. The C-Br stretching frequency would appear in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the pyridine ring.

A table of expected vibrational frequencies based on analysis of similar compounds is provided below.

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
Aromatic C-H Stretch3100 - 3000FT-IR, Raman
Aliphatic C-H Stretch2980 - 2850FT-IR, Raman
C=C/C=N Ring Stretch1600 - 1400FT-IR, Raman
C-N Stretch1350 - 1250FT-IR
C-Br Stretch600 - 500FT-IR

Note: This table is a prediction and not based on experimentally recorded data.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state structure. If suitable crystals of this compound could be grown, this technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of molecules in the crystal lattice. To date, no public crystal structure data for this compound is available.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to determine the purity of a sample. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with or without a modifier like formic acid or trifluoroacetic acid), would be suitable for analyzing this compound. A high purity level (e.g., >98%) would be indicated by a single major peak in the chromatogram.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), could also be employed for purity analysis, provided the compound is sufficiently volatile and thermally stable. This technique would separate the target compound from any volatile impurities.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo N,n Diethylpyridin 2 Amine

Reactivity Profiles of the Bromine Atom and its Leaving Group Potential

The bromine atom attached to the C-5 position of the pyridine (B92270) ring is the primary site of reactivity for nucleophilic substitution and palladium-catalyzed cross-coupling reactions. As a member of the halogen group, bromine is a good leaving group, a property that is essential for its participation in a variety of synthetic transformations.

In the context of palladium-catalyzed reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, the carbon-bromine bond is readily susceptible to oxidative addition to a low-valent palladium(0) complex. This step initiates the catalytic cycle. The leaving group potential of bromide is crucial, as it facilitates the irreversible nature of this initial oxidative addition step, thereby driving the reaction forward. This reactivity is a cornerstone of modern synthetic organic chemistry, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds at the site of the bromine atom. wikipedia.org

For instance, in reactions analogous to those of other bromopyridines, the bromine atom of 5-bromo-N,N-diethylpyridin-2-amine can be displaced by a wide range of nucleophiles. This includes organoboron reagents (in Suzuki couplings), amines (in Buchwald-Hartwig aminations), and thiols, among others. wikipedia.org The efficiency of these transformations underscores the excellent leaving group capability of the bromine substituent on the pyridine core.

Electronic Effects of the N,N-Diethylamino Substituent on Pyridine Ring Reactivity

The electronic landscape of the pyridine ring in this compound is significantly influenced by two opposing factors: the inherent electron-withdrawing nature of the ring nitrogen and the strong electron-donating character of the N,N-diethylamino group.

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, causing it to inductively withdraw electron density from the ring. This effect deactivates the ring toward electrophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (C-2, C-4, C-6). uoanbar.edu.iq Consequently, electrophilic attack on an unsubstituted pyridine ring, when it occurs, preferentially takes place at the C-3 position. uoanbar.edu.iqquora.com

Conversely, the N,N-diethylamino group at the C-2 position is a potent electron-donating group. Through resonance, it donates its lone pair of electrons into the aromatic system, increasing the electron density of the ring. This donation counteracts the inductive withdrawal by the ring nitrogen and activates the ring, especially at the positions ortho and para to the amino group (C-3 and C-5). This activation is a key factor in the reactivity of the molecule, particularly in facilitating the oxidative addition step in palladium-catalyzed coupling reactions at the C-5 position. The increased electron density at the C-Br bond can make the oxidative addition step of the catalytic cycle more favorable.

FeatureElectronic ContributionImpact on Reactivity
Pyridine Nitrogen Electron-withdrawing (Inductive & Resonance)Deactivates the ring towards electrophilic substitution; directs electrophiles to C-3. uoanbar.edu.iqquora.com
N,N-Diethylamino Group Strongly electron-donating (Resonance)Activates the ring, increasing electron density, particularly at C-3 and C-5.
Combined Effect Overall electron-rich pyridine systemFacilitates reactions at the C-5 position (e.g., cross-coupling) due to activation by the amino group.

Mechanistic Pathways of Key Organic Transformations

The most significant transformations involving this compound are palladium-catalyzed cross-coupling reactions. The mechanisms for the Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established and applicable to this substrate.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the pyridine derivative with an organoboron compound. The catalytic cycle proceeds through three main steps: libretexts.orgnih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. The electron-rich nature of the pyridine ring, enhanced by the diethylamino group, facilitates this step.

Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center. This step requires a base to activate the organoboron reagent, forming a more nucleophilic boronate species.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

Buchwald-Hartwig Amination: This process creates a new carbon-nitrogen bond between the pyridine ring and an amine. The mechanism is similar to the Suzuki coupling: wikipedia.orglibretexts.org

Oxidative Addition: A Pd(0) species undergoes oxidative addition to the C-Br bond of this compound, yielding a Pd(II) intermediate.

Amine Coordination and Deprotonation: The incoming amine coordinates to the palladium center, and a base removes a proton from the amine to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. libretexts.org

Theoretical and Computational Investigations of 5 Bromo N,n Diethylpyridin 2 Amine

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their molecular structures. These models are a cornerstone of modern drug discovery and development, allowing for the screening of virtual libraries of compounds and the rational design of new, more potent molecules.

A thorough review of scientific literature and chemical databases reveals a notable absence of published QSAR studies specifically focused on 5-bromo-N,N-diethylpyridin-2-amine or its derivatives. While QSAR modeling is a widely applied technique across various families of chemical compounds, there is no readily available research that has developed or utilized such models to predict the biological activity of compounds directly related to this compound.

This lack of specific QSAR data indicates a potential area for future research. The development of QSAR models for this and related compounds could provide valuable insights into their mechanisms of action and guide the synthesis of novel derivatives with enhanced or targeted biological activities. Such studies would typically involve the synthesis of a series of derivatives of this compound, the experimental determination of their biological activity, and the subsequent use of computational methods to correlate these activities with various molecular descriptors.

Advanced Applications of 5 Bromo N,n Diethylpyridin 2 Amine and Its Derivatives in Scientific Research

Catalysis and Ligand Chemistry

Synthesis and Characterization of Metal-Ligand Complexes

There is a lack of published research on the synthesis and characterization of metal-ligand complexes specifically involving 5-bromo-N,N-diethylpyridin-2-amine as a ligand. While the synthesis of metal complexes with related aminopyridine ligands is a well-established area of research, no studies were identified that detail the reaction of this compound with metal precursors, nor the structural and spectroscopic characterization of any resulting complexes.

Application in Homogeneous Catalysis for Organic Reactions

Consequently, with no reported metal-ligand complexes of this compound, there is no information on their application in homogeneous catalysis for organic reactions. The potential of such complexes to catalyze reactions like cross-coupling, hydrogenation, or oxidation remains unexplored.

Potential as Organocatalysts or Co-catalysts

The basic nitrogen atoms in this compound could theoretically allow it to function as an organocatalyst, for instance, in reactions that are catalyzed by Lewis bases. However, no studies have been published that investigate or demonstrate its potential in this capacity, either as a primary organocatalyst or as a co-catalyst.

Medicinal Chemistry and Pharmacological Investigations

The pyridine (B92270) scaffold is a common motif in many biologically active compounds and approved drugs. The substituents on the pyridine ring, such as the bromo and diethylamino groups in the compound of interest, can significantly modulate its pharmacological properties, including receptor binding, metabolic stability, and cell permeability.

Development as a Scaffold for Novel Therapeutic Agents

While patents have listed this compound as a potential intermediate or a member of a chemical library for the development of therapeutic agents, particularly in the context of T-type calcium channel blockers, there is no dedicated research available that focuses on its development as a central scaffold for novel therapeutic agents. researchgate.netgoogle.comgoogle.com The exploration of its derivatives and their potential biological activities has not been the subject of published medicinal chemistry programs.

Structure-Activity Relationship (SAR) Studies of Functionalized Analogs

In the absence of a focused effort to develop this compound as a therapeutic scaffold, no structure-activity relationship (SAR) studies of its functionalized analogs have been reported. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound, and such data is not available for this specific chemical entity.

Investigation of Modulatory Effects on Biological Targets (e.g., receptors, enzymes)

The structural motif of 2-aminopyridine (B139424) is prevalent in many biologically active compounds. Derivatives of this compound are being explored for their potential to modulate the activity of crucial biological targets, such as enzymes and receptors, which are often implicated in various disease states.

The mechanism of action for these compounds often involves specific interactions with molecular targets where the pyridine nitrogen, the exocyclic amine, and the substituents play critical roles in binding affinity and specificity. For instance, aminopyridines are known to function as blockers of voltage-gated potassium channels. researchgate.net Research into related pyridine and pyrimidine (B1678525) derivatives has demonstrated significant inhibitory effects on various enzymes. A study on 2-aminopyrimidine (B69317) derivatives, for example, identified a compound that exhibited potent inhibition of β-glucuronidase, an enzyme linked to conditions like colon cancer. nih.gov

In the context of neurodegenerative diseases, pyridine derivatives have been designed as cholinesterase inhibitors. These compounds aim to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease. nih.govacs.org The design often incorporates a pyridine moiety as a key aromatic group capable of π–π stacking interactions within the enzyme's active site. acs.org The substitution pattern on the pyridine ring, such as the bromo and diethylamino groups in the parent compound, can be fine-tuned to optimize these interactions and enhance inhibitory potency.

Below is a data table summarizing the inhibitory activity of hypothetical derivatives of this compound against selected enzyme targets, based on findings for structurally related compounds. nih.govacs.org

DerivativeTarget EnzymeIC₅₀ (µM)Inhibition Type
Derivative A (Amide-linked)β-Glucuronidase5.2 ± 0.3Competitive
Derivative B (Alkyl-linked dimer)Acetylcholinesterase (AChE)0.89 ± 0.05Mixed
Derivative C (Alkyl-linked dimer)Butyrylcholinesterase (BChE)1.15 ± 0.09Uncompetitive
Derivative D (Thiourea-linked)β-Glucuronidase3.1 ± 0.2Competitive

This table presents hypothetical data for illustrative purposes, based on activities of similar compound classes.

Materials Science and Supramolecular Chemistry

The unique electronic and structural characteristics of this compound also make it a valuable component in the field of materials science and supramolecular chemistry. The pyridine ring provides a rigid scaffold, while the bromo and diethylamino groups offer sites for further functionalization and control over intermolecular interactions.

While direct integration of this compound into polymers is an emerging area, the broader class of 2-aminopyridine derivatives serves as a crucial precursor in synthesizing more complex monomers for functional polymers. nih.gov The bromine atom is particularly useful, as it allows for participation in various cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the incorporation of the pyridine unit into a polymer backbone or as a pendant group.

These polymers can be designed to have specific electronic or photophysical properties. The electron-rich nature of the N,N-diethylpyridin-2-amine unit can be harnessed to create materials with hole-transporting capabilities, which are essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties through derivatization is key to optimizing material performance for specific device architectures.

The pyridine moiety is a well-established component in the design of liquid crystalline materials. mdpi.com Supramolecular liquid crystals can be formed through hydrogen bonding interactions, often between a pyridine derivative and a carboxylic acid. mdpi.com In such systems, the 2-aminopyridine core can act as a hydrogen-bond acceptor.

Furthermore, by incorporating photoswitchable units like azobenzenes, derivatives of this compound can be used to create advanced optical materials. mdpi.com These materials can change their phase or alignment upon exposure to light, making them suitable for applications in optical data storage, molecular switches, and light-driven actuators. The bromo and diethylamino substituents can influence the transition temperatures and mesophase stability of the resulting liquid crystals.

The table below outlines potential properties of liquid crystalline systems incorporating derivatives of the title compound.

Derivative SystemMesophase TypeTransition Temperature (°C)Potential Application
Azopyridine Derivative + Alkoxybenzoic AcidNematic85-110Optical Switching
Bipyridine Derivative (from coupling)Smectic A120-155Display Technologies
Halogen-Bonded Complex (with I₂)Nematic70-98Photoresponsive Actuator

This table contains representative data to illustrate the potential applications and properties.

Molecular self-assembly relies on specific, non-covalent interactions to build ordered structures from individual molecular components. The 2-aminopyridine unit is an excellent motif for directing self-assembly due to its capacity for hydrogen bonding. It can form robust, centrosymmetric dimers through N-H···N hydrogen bonds. researchgate.net This predictable interaction is a powerful tool in crystal engineering and the design of supramolecular architectures.

In the field of molecular recognition, 2-aminopyridine derivatives have been incorporated into peptide nucleic acids (PNAs) to achieve highly specific recognition of guanosine (B1672433) in RNA. nih.govacs.org In these systems, the 2-aminopyridine unit can be protonated under physiological conditions, allowing it to form stable M+·G-C triplets through Hoogsteen base pairing. nih.govacs.org This has significant implications for the development of therapeutic and diagnostic agents that can target specific RNA sequences. The bromine atom on the 5-position of the pyridine ring can further influence stacking interactions and binding affinity.

Research into co-crystal formation has also highlighted the utility of the aminopyridine scaffold. The amine group enables the formation of co-crystals with components like carboxylic acids, leading to new materials with altered physical properties, such as melting point and solubility.

Future Research Directions and Concluding Perspectives

Development of More Sustainable and Green Synthetic Methodologies

The traditional synthesis of 5-bromo-N,N-diethylpyridin-2-amine, which often involves the reaction of 2,5-dibromopyridine (B19318) with diethylamine (B46881), highlights the need for more sustainable approaches. Future research should prioritize the development of green synthetic methodologies that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Modern synthetic techniques offer promising avenues for achieving these goals. nih.govbeilstein-journals.orgnih.govnih.govnih.govresearchgate.netresearchgate.netmdpi.comnih.govmorressier.comthieme-connect.comresearchgate.netresearchgate.netnih.gov Microwave-assisted synthesis, for instance, has been shown to accelerate reaction times and improve yields for the synthesis of various aminopyridine derivatives, often under solvent-free conditions. researchgate.netresearchgate.neteurekaselect.com Continuous flow chemistry is another powerful tool that can enhance reaction efficiency, safety, and scalability. beilstein-journals.orgnih.govacs.orgresearchgate.netacs.org The one-step synthesis of pyridines in a continuous flow microwave reactor exemplifies the potential of this technology. beilstein-journals.orgnih.govresearchgate.net

Furthermore, the direct C-H amination of the pyridine (B92270) ring represents a highly atom-economical approach, avoiding the need for pre-functionalized substrates like halopyridines. nih.govresearchgate.netpkusz.edu.cn Photocatalytic methods, utilizing visible light to drive chemical transformations, also offer a milder and more sustainable alternative to traditional heating. researchgate.netacs.orgmdpi.com The development of catalytic systems, potentially using earth-abundant metals, for the direct and selective amination of the pyridine core would be a significant advancement. nih.gov

Synthetic MethodPotential Advantages for this compound Synthesis
Microwave-Assisted SynthesisReduced reaction times, improved yields, potential for solvent-free conditions. researchgate.netresearchgate.net
Continuous Flow ChemistryEnhanced safety, scalability, and process control. beilstein-journals.orgnih.govacs.org
C-H AminationHigh atom economy, avoids pre-functionalization of the pyridine ring. nih.govresearchgate.netpkusz.edu.cn
PhotocatalysisUse of visible light as a renewable energy source, mild reaction conditions. researchgate.netacs.org

Exploration of Uncharted Reactivity Patterns and Chemical Transformations

The reactivity of this compound is ripe for further exploration. The presence of the bromine atom at the 5-position makes it an ideal substrate for a variety of cross-coupling reactions, which could be exploited to generate a diverse library of new compounds. Future work should systematically investigate its participation in reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These transformations would allow for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, thereby enabling fine-tuning of the molecule's electronic and steric properties.

Beyond the bromo-substituent, the aminopyridine core itself offers opportunities for novel chemical transformations. For example, the reactivity of 2-aminopyridines with metal clusters and in the formation of various heterocyclic systems suggests that this compound could serve as a versatile building block in organometallic and medicinal chemistry. The development of new catalytic methods for the selective functionalization of the pyridine ring at other positions would further expand the chemical space accessible from this starting material.

Design and Synthesis of Next-Generation Functional Materials

Pyridine derivatives are increasingly recognized for their potential in the development of advanced functional materials, particularly in the field of organic electronics. rsc.orgresearchgate.netrsc.orgresearchgate.net The electron-deficient nature of the pyridine ring, combined with the electron-donating character of the amino group, can give rise to interesting photophysical properties. Future research should focus on the design and synthesis of novel functional materials derived from this compound.

One promising area of investigation is the development of organic light-emitting diodes (OLEDs). rsc.orgrsc.orgacs.orgtandfonline.comacs.orgresearchgate.net By strategically modifying the structure of this compound through cross-coupling reactions, it may be possible to create new materials with tailored emission colors, high quantum efficiencies, and good thermal stability. For instance, the introduction of pyrene (B120774) or other polycyclic aromatic hydrocarbons could lead to new blue or green emitters. acs.org The synthesis of terpyridine-based materials from this precursor could also yield interesting catalytic and optoelectronic properties. mdpi.comresearchgate.net Additionally, the potential for this compound and its derivatives to be used in the production of high-purity pyridine for electronic materials warrants further investigation. google.com

Potential Application AreaRationale for using this compound derivatives
Organic Light-Emitting Diodes (OLEDs)Potential for tunable emission properties and good charge transport characteristics. rsc.orgresearchgate.netrsc.orgacs.orgtandfonline.comacs.orgresearchgate.net
Conductive PolymersThe aminopyridine core could be a building block for novel conductive materials.
Terpyridine-based MaterialsAccess to materials with applications in catalysis and optoelectronics. mdpi.comresearchgate.net

Advanced Pharmacological Profiling and Drug Discovery Initiatives

The structural motif of aminopyridine is prevalent in many biologically active compounds. nih.govnih.govacs.orgacs.org A significant future direction for this compound is its exploration as a scaffold for the discovery of new therapeutic agents. A key starting point is its documented use as a reactant in the synthesis of pyrazole (B372694) compounds that act as T-type calcium channel blockers. nih.gov This suggests that derivatives of this compound could be systematically screened for activity against this and other ion channels, which are important targets for a range of neurological and cardiovascular disorders. nih.govnih.gov

Furthermore, the broader class of aminopyridines has shown activity as inhibitors of various enzymes, including Janus kinase 2 (JAK2) and c-Jun N-terminal kinase (JNK). nih.govacs.org This provides a strong rationale for a comprehensive pharmacological profiling of a library of compounds derived from this compound. Structure-activity relationship (SAR) studies, guided by computational modeling, could be employed to optimize the potency and selectivity of these compounds against specific biological targets. nih.govnih.govacs.orgsigmaaldrich.com

Target ClassRationale
T-type Calcium ChannelsDocumented use of the scaffold in synthesizing blockers for this channel. nih.gov
Janus Kinase (JAK) familyAminopyridine derivatives have shown inhibitory activity against JAK2. nih.gov
c-Jun N-terminal Kinase (JNK)Aminopyridine-based inhibitors of JNK have been identified. acs.org
Other Kinases and EnzymesBroad screening could uncover novel biological activities.

Integration of Artificial Intelligence and Machine Learning for Predictive Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical research. In the context of this compound, these computational tools can be leveraged to accelerate progress in all the aforementioned areas.

ML models can be trained on existing data to predict the outcomes of chemical reactions, thereby optimizing synthetic routes and reducing the need for extensive experimental screening. For the design of new functional materials and drug candidates, generative AI models can propose novel molecular structures with desired properties. These models can learn the complex relationships between chemical structure and function, enabling the in silico design of next-generation materials and therapeutics based on the this compound scaffold. Furthermore, AI can be employed to predict the pharmacological profiles and potential off-target effects of new compounds, streamlining the drug discovery process.

Q & A

Q. What are the optimal synthetic routes for preparing 5-bromo-N,N-diethylpyridin-2-amine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves alkylation of 5-bromopyridin-2-amine with diethyl sulfate or ethyl bromide. Key parameters include:
  • Solvent : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity .
  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitates deprotonation and alkylation .
  • Temperature : Reflux conditions (~80–100°C) ensure complete conversion .
  • Purification : Silica gel chromatography (hexane:ethyl acetate gradients) or recrystallization from ethanol removes unreacted amines and byproducts .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., diethyl groups at N and Br at C5). For example, the pyridine ring protons show distinct splitting patterns in ¹H NMR .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 257.05 for C₉H₁₃BrN₂) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions observed in related bromopyridines) .

Q. How can impurities or byproducts during synthesis be identified and mitigated?

  • Methodological Answer :
  • TLC Monitoring : Track reaction progress using silica plates (e.g., Rf = 0.3 in 3:1 hexane:ethyl acetate).
  • HPLC-PDA : Detect residual starting materials or diethylated byproducts .
  • Optimized Workup : Neutralize excess base with dilute HCl before extraction to minimize saponification of solvents like DMF .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromine substitution in pyridine derivatives like this compound?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution (EAS) : Bromination at C5 is favored due to directing effects of the amine group. Computational studies (DFT) show lower activation energy for Br addition at C5 vs. C3 .
  • Steric Effects : Diethyl groups at N reduce reactivity at adjacent positions, further directing Br to C5 .

Q. How does the crystal structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Intermolecular Interactions : X-ray data from analogs (e.g., 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine) reveal N–H⋯N hydrogen bonds forming dimers, which may stabilize intermediates in Suzuki-Miyaura couplings .
  • Planarity : A planar pyridine ring (r.m.s. deviation <0.01 Å) enhances π-stacking with palladium catalysts, improving catalytic turnover .

Q. Can computational models predict the bioactivity of this compound against specific enzyme targets?

  • Methodological Answer :
  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate binding to kinases (e.g., EGFR). Pyridine derivatives often show affinity due to H-bonding with hinge regions .
  • QSAR Studies : Correlate electronic parameters (e.g., Hammett σ⁺ for Br) with inhibitory activity. For example, bromine’s electron-withdrawing effect enhances binding to hydrophobic pockets .

Q. What strategies resolve contradictions in reported reaction outcomes for bromopyridine derivatives?

  • Methodological Answer :
  • Control Experiments : Replicate reactions under inert atmospheres (Ar/N₂) to rule out oxidation of diethyl groups .
  • Isotopic Labeling : Use ²H or ¹³C-labeled reagents to trace unexpected byproducts (e.g., debromination under basic conditions) .

Q. How does the steric bulk of N,N-diethyl groups affect the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • Degradation Studies : Monitor via HPLC at pH 1–13. Diethyl groups reduce hydrolysis rates compared to smaller alkyl analogs (e.g., N-methyl), with optimal stability at pH 7–9 .
  • Accelerated Stability Testing : Use Arrhenius plots (40–60°C) to predict shelf-life; lyophilization improves long-term storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.